molecular formula C18H19N7O3 B2613085 ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate CAS No. 920406-94-6

ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate

Cat. No.: B2613085
CAS No.: 920406-94-6
M. Wt: 381.396
InChI Key: QTTVRIAYORWMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a piperazine moiety and an ethyl oxoacetate side chain. The triazolo-pyrimidine scaffold is notable for its presence in bioactive molecules, particularly kinase inhibitors and adenosine receptor modulators. The piperazine linker enhances solubility and conformational flexibility, while the ethyl ester group may act as a prodrug moiety, improving bioavailability through hydrolysis to the active carboxylic acid form in vivo. Structural characterization of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

IUPAC Name

ethyl 2-oxo-2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-2-28-18(27)17(26)24-10-8-23(9-11-24)15-14-16(20-12-19-15)25(22-21-14)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTVRIAYORWMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Reaction Types

The compound undergoes diverse chemical transformations due to its functional groups and heterocyclic structure:

  • Nucleophilic Substitution : The piperazine nitrogen facilitates substitution reactions, enabling the introduction of new substituents or functional groups. For example, piperazine attachment steps in triazolopyrimidine derivatives often involve nucleophilic substitution under optimized conditions.

  • Cyclization : The triazolopyrimidine core can participate in cyclization reactions, particularly when modified with substituents like hydrazines or isothiocyanates, forming fused heterocycles such as triazolethiones .

  • Oxidation/Reduction : Functional groups like ketones or esters allow for oxidation (e.g., using KMnO₄) or reduction (e.g., with NaBH₄), altering the compound’s reactivity and biological activity .

Reagents and Reaction Conditions

Key reagents and conditions for common reactions include:

Reaction TypeReagents/ConditionsPurpose
Nucleophilic SubstitutionPiperazine, nucleophilic agents (e.g., amines), solvents (methanol/acetic acid), refluxIntroduce substituents or linkers
CyclizationHydrazine hydrate, isothiocyanates, basic media (e.g., NaOH), refluxForm triazolethione derivatives
Oxidation/ReductionKMnO₄ (oxidation), NaBH₄ (reduction), controlled temperature/solventModify oxidation states of functional groups

Major Products and Mechanistic Insights

  • Substitution Products : Piperazine derivatives with modified substituents (e.g., phenyl or methoxyphenyl groups) exhibit enhanced pharmacological profiles.

  • Cyclized Derivatives : Triazolethiones synthesized via cyclization of thiosemicarbazides show altered reactivity and potential anticancer activity .

  • Oxidation/Reduction Outcomes : Oxidized/reduced forms may modulate interactions with biological targets (e.g., enzymes or receptors) by altering electron density or hydrogen-bonding capacity .

Synthetic Routes and Scalability

Industrial production often employs:

  • Multi-step Synthesis : Sequential reactions (e.g., esterification, hydrazinolysis, cyclization) with purification via recrystallization or chromatography .

  • Continuous Flow Synthesis : Scalable methods to optimize yield and reproducibility, particularly for derivatives with therapeutic potential .

Biological and Chemical Significance

The compound’s reactivity underpins its utility in drug discovery, including:

  • Enzyme Inhibition : Structural modifications (e.g., substituent placement) enable interaction with kinase targets (e.g., mTOR, PI3K) .

  • Anticancer Activity : Cyclized derivatives like triazolethiones demonstrate cytotoxic effects against cancer cell lines (e.g., MCF-7, HEPG2) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate. For instance, derivatives of triazolopyrimidine have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7. These studies suggest that modifications to the triazole and piperazine moieties can enhance biological activity against various cancer types .

Antimicrobial Properties:
The compound also exhibits antimicrobial activity. Research indicates that similar triazolo derivatives have been effective against bacterial strains like Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .

Structural Characteristics

Crystal Structure Analysis:
The crystal structure of this compound has been elucidated using X-ray diffraction techniques. The molecule exhibits a U-shaped conformation due to intramolecular interactions between carbonyl and nitrogen atoms. This unique structure may contribute to its biological activities by facilitating specific interactions with target proteins .

Case Studies and Research Findings

Case Study: Anticancer Efficacy
A notable study utilized derivatives of ethyl 2-oxo compounds to evaluate their efficacy against human cancer cell lines. The results indicated a significant increase in apoptosis rates compared to untreated controls, suggesting that these compounds may serve as lead candidates for further drug development targeting cancer therapies .

Molecular Docking Studies:
In silico studies have demonstrated that ethyl 2-oxo derivatives exhibit favorable binding interactions with key targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3 kinase (PI3K). These findings support the potential of these compounds in developing targeted therapies for various malignancies .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to inhibit certain enzymes, potentially leading to therapeutic effects. Additionally, the compound may modulate signaling pathways involved in inflammation, apoptosis, or cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features

The compound 3-(4-fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (hereafter referred to as Compound A) serves as a relevant structural analog . A comparative analysis of substituents and functional groups is critical to understanding their pharmacological and physicochemical profiles.

Table 1: Structural and Functional Comparison
Feature Target Compound Compound A
Triazolo Substituent Phenyl at position 3 4-Fluorobenzyl at position 3
Piperazine Substituent Phenyl at position 4 of piperazine Phenyl at position 4 of piperazine
Side Chain Ethyl 2-oxoacetate 2-Oxoethyl
Key Functional Groups Ester (ethyl oxoacetate) Ketone (2-oxoethyl)
Potential Bioactivity Prodrug potential (ester hydrolysis) Metabolic stability (fluorine substitution)
Lipophilicity (Predicted) Moderate (ester group may reduce LogP) Higher (4-fluorobenzyl increases LogP)

Pharmacological Implications

  • Triazolo Substituent: The phenyl group in the target compound may engage in π-π stacking with aromatic residues in enzyme binding pockets.
  • Side Chain : The ethyl oxoacetate in the target compound could act as a prodrug, improving oral absorption. Hydrolysis in vivo would yield a carboxylic acid, altering pharmacokinetics. Compound A’s ketone group lacks this prodrug feature but may confer greater metabolic stability.
  • Piperazine Linker : Both compounds retain a phenyl-substituted piperazine, which is associated with improved solubility and receptor-binding affinity in related triazolo-pyrimidine derivatives.

Physicochemical Properties

  • Solubility : The ester group in the target compound may improve aqueous solubility relative to Compound A’s ketone, though piperazine’s hydrophilic nature mitigates this in both cases.

Research Findings and Hypotheses

  • The target compound’s ester group aligns with prodrug strategies for kinase inhibitors or antivirals, where controlled release of the active metabolite is advantageous.
  • Compound A’s fluorine substitution could optimize binding to targets requiring halogen interactions, such as G-protein-coupled receptors or DNA repair enzymes .

Biological Activity

Ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate (C21H19N5O3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity based on recent research findings, including crystal structure analysis, synthetic methods, and biological assays.

Chemical Structure and Properties

The compound features a unique molecular architecture characterized by a quinoxaline and triazole framework. The crystal structure reveals that the molecule adopts a 'U-shaped' conformation, with notable intramolecular interactions that stabilize its structure. The dihedral angle between the rings is approximately 3.38°, indicating a slight non-planarity which may influence its biological interactions .

Biological Activity

1. Anticancer Activity:
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit potent anticancer properties. In particular, compounds related to this compound have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that related quinazoline derivatives possess significant inhibitory effects on cancer cell proliferation and survival pathways .

2. Antimicrobial Properties:
The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been reported to exhibit broad-spectrum antibacterial and antifungal activities. For example, certain triazole-based compounds have shown efficacy against resistant strains of bacteria and fungi, indicating that this compound may also possess similar properties .

3. Neuropharmacological Effects:
Preliminary studies suggest that compounds featuring the triazolo-pyrimidine scaffold may modulate neurotransmitter systems. Specifically, some derivatives have been identified as positive modulators of GABAA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This activity could position this compound as a candidate for further development in treating neurological disorders .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Impact on Activity
Quinoxaline moietyContributes to anticancer and antimicrobial properties
Triazole ringEnhances interaction with biological targets
Piperazine groupIncreases solubility and bioavailability
Carbonyl groupFacilitates hydrogen bonding interactions

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Efficacy: A study on quinazoline derivatives demonstrated significant cytotoxicity against human leukemia cell lines (K562 and HL60), suggesting that modifications to the triazole-pyrimidine framework could yield potent anticancer agents .
  • Antimicrobial Activity: Research has shown that triazole derivatives exhibit high activity against both Gram-positive and Gram-negative bacteria. A specific derivative was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. What synthetic strategies are recommended for preparing ethyl 2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate?

Methodological Answer: The compound’s synthesis typically involves a multi-step approach:

Piperazine Functionalization : Introduce the triazolo-pyrimidine moiety to the piperazine ring via nucleophilic substitution or Buchwald-Hartwig coupling. highlights a similar strategy for phenylpiperazine-triazolo derivatives using propyl linkers .

Acetate Ester Formation : Couple the 2-oxoacetate group to the piperazine nitrogen using ethyl chlorooxoacetate under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water).

Q. Key Considerations :

  • Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH).
  • Intermediate characterization with ¹H NMR (e.g., piperazine proton shifts at δ 3.2–3.5 ppm) and ESI-MS (expected [M+H]⁺ ~480 m/z).

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer: A combination of techniques is required:

  • ¹H/¹³C NMR : Identify piperazine protons (δ 2.8–3.6 ppm) and triazolo-pyrimidine aromatic signals (δ 7.2–8.5 ppm). ’s crystallographic data for fluorobenzoyl-piperazine derivatives validates peak assignments .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazolo-pyrimidine substitution pattern). demonstrates this for triazolo-furazan systems .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₁H₂₁N₇O₃; expected [M+H]⁺ = 420.1778).

Q. What safety protocols should be followed during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis steps involving volatile reagents (e.g., DMF).
  • First Aid : For skin contact, wash immediately with water (≥15 mins) and seek medical advice. and emphasize consulting SDS and physicians for exposure incidents .
  • Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers.

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields for scale-up?

Methodological Answer:

  • Variables : Test temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–10 mol% Pd(OAc)₂). ’s flow-chemistry approach for diazomethane synthesis provides a model for parameter screening .
  • Response Surface Methodology : Use a central composite design to identify optimal conditions (e.g., 80°C, 8 mol% catalyst in DMF).
  • Statistical Validation : Confirm reproducibility with triplicate runs (RSD <5%).

Q. Example Table: DoE Parameters for Coupling Reaction

VariableLow LevelHigh LevelOptimal Value
Temperature (°C)6010080
Catalyst (mol%)5108
SolventDMFMeCNDMF

Q. How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects on the triazolo-pyrimidine core. ’s sitagliptin intermediate study shows how trifluoromethyl groups enhance metabolic stability .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity to target receptors (e.g., kinase domains).
  • In Vitro Validation : Test analogs in enzyme inhibition assays (IC₅₀ measurements) and cross-reference with structural data .

Q. What methods ensure purity and stability during long-term storage?

Methodological Answer:

  • HPLC Purity Analysis : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a 0.1% TFA/ACN gradient (retention time ~12 min). employs similar methods for sitagliptin intermediates .
  • Stability Studies : Store samples at -20°C under argon. Monitor degradation via LC-MS every 6 months (look for hydrolyzed acetate ester, m/z ~378).
  • Impurity Profiling : Identify byproducts (e.g., de-ethylated analogs) using HRMS and spiking experiments with synthetic standards .

Q. How can crystallographic data address regiochemical uncertainties in the triazolo-pyrimidine core?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water mix). ’s triazolo-furazan structure confirms bond lengths (C-N: 1.32 Å) and angles .
  • Density Functional Theory (DFT) : Compare experimental vs. calculated bond parameters (e.g., using Gaussian 16 with B3LYP/6-31G*).
  • Powder XRD : Verify bulk crystallinity (match peaks with single-crystal data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.